

Technical Support Center: Chromium-Nickel Alloy Powder Metallurgy

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Compound of Interest

Compound Name: chromium;nickel

CAS No.: 90620-98-7

Cat. No.: B14356596

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This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the powder metallurgy of chromium-nickel alloys.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor densification in sintered Cr-Ni alloy parts?

A1: Inadequate densification is often a result of several factors. Insufficient sintering temperature or time can prevent proper particle bonding.^[1] The quality of the initial powder is also crucial; inconsistent particle size or contamination can hinder the densification process.^[1] Furthermore, an inappropriate sintering atmosphere, particularly one with a high oxygen partial pressure, can lead to the formation of surface oxides that inhibit sintering.

Q2: How can I prevent cracking in my Cr-Ni alloy components during cooling?

A2: Cracking during cooling is often linked to thermal stresses. A rapid cooling rate can induce significant thermal gradients within the part, leading to cracking.^[2] The presence of brittle phases, which can form due to incorrect alloy composition or improper heat treatment, can also

contribute to cracking. To mitigate this, a slower, more controlled cooling rate is recommended. Additionally, ensuring the correct chemical composition and microstructure through proper process control is essential.

Q3: What leads to inconsistent mechanical properties in my final sintered components?

A3: Inconsistent mechanical properties can often be traced back to variability in the starting powder quality and inconsistencies in the sintering conditions.[1] Variations in particle size distribution, morphology, and the presence of impurities can all affect the final properties. Likewise, fluctuations in sintering temperature, time, and atmosphere can lead to non-uniform microstructures and, consequently, inconsistent mechanical performance.[1]

Q4: My sintered parts show surface discoloration. What is the cause and how can I avoid it?

A4: Surface discoloration on nickel alloys is typically due to oxidation.[2] Even trace amounts of oxygen or moisture in the sintering furnace atmosphere can react with elements like chromium and nickel at high temperatures, forming colored oxide layers.[2] To prevent this, it is crucial to use a high-purity inert or reducing atmosphere (e.g., vacuum, argon, or a nitrogen/hydrogen mix) with very low oxygen and moisture levels.[3][4] Incomplete removal of lubricants or binders before sintering can also leave residues that carbonize and cause discoloration.[2]

Troubleshooting Guides

Issue 1: Low Green Strength of Compacted Part

Symptoms: The compacted part is fragile and difficult to handle without breaking before sintering.

Potential Cause	Recommended Solution
Poor Powder Flowability	Optimize particle size distribution. A wider distribution or the use of spherical powders can improve packing and interlocking. Consider using a flow agent or lubricant.
Inadequate Compaction Pressure	Increase compaction pressure to enhance particle-to-particle contact and mechanical interlocking.
Incorrect Lubricant Amount	Too much lubricant can create weak points, while too little can lead to excessive friction with the die wall. Optimize the lubricant content.

Issue 2: Blistering or Swelling During Sintering

Symptoms: Formation of bubbles or bulges on the surface of the part during the sintering process.

Potential Cause	Recommended Solution
Trapped Gas	Ensure proper venting in the furnace to allow gases from binders or trapped air to escape. A slower heating rate during the initial stages of sintering can also help.
Incomplete Binder Burnout	Implement a dedicated debinding step before sintering or use a slower heating ramp to ensure complete removal of the binder.
Reaction with Atmosphere	A reactive sintering atmosphere can sometimes lead to gas formation within the material. Ensure the atmosphere is inert or compatible with the alloy.

Issue 3: High Porosity and Low Final Density

Symptoms: The sintered part has a density significantly lower than the theoretical density, leading to poor mechanical properties.

Potential Cause	Recommended Solution
Low Sintering Temperature	Increase the sintering temperature to promote atomic diffusion and neck formation between particles.
Insufficient Sintering Time	Extend the holding time at the sintering temperature to allow for more complete densification.
Oxidized Powder	Store powder in a dry, inert environment to prevent oxidation. Consider a pre-sintering reduction step in a hydrogen atmosphere.
Inappropriate Atmosphere	Use a high-purity vacuum or a dry hydrogen/nitrogen atmosphere to prevent oxidation during sintering. ^{[3][4]}

Issue 4: Distortion or Warping of the Part

Symptoms: The final sintered part does not maintain its intended shape.

Potential Cause	Recommended Solution
Non-uniform Heating/Cooling	Ensure uniform temperature distribution within the sintering furnace. Use a controlled, slow cooling rate to minimize thermal stresses.
Gravity Effects	For larger or complex parts, provide adequate support during sintering to prevent sagging.
Anisotropic Shrinkage	This can be caused by non-uniform powder packing. Optimize the compaction process to achieve a uniform green density.

Data Presentation: Sintering Parameters for Common Cr-Ni Alloys

The following table provides typical sintering parameters for common chromium-nickel alloys. These should be considered as starting points, and optimization may be necessary based on specific powder characteristics and desired final properties.

Alloy	Sintering Temperature (°C)	Holding Time (hours)	Atmosphere	Expected Final Density (% of Theoretical)
Inconel 718	1200 - 1300[3]	4 - 8[1][5]	Vacuum (e.g., 10^{-5} mbar) or partial pressure Argon[3][5]	> 94%[3]
Ni-Cr (80-20)	1200 - 1300[4]	1	Neutral or Reducing (e.g., N ₂ /H ₂)[4]	> 95%
Astaloy CrM (Fe-3Cr-0.5Mo)	~1120	0.5	Nitrogen/Hydrogen (e.g., 90/10 or 80/20)[6]	> 90%

Experimental Protocols

Protocol 1: Metallographic Analysis of Porosity

Objective: To quantify the porosity of a sintered Cr-Ni alloy sample.

Methodology:

- Sample Preparation:
 - Cut a cross-section of the sintered part using a low-speed diamond saw to minimize deformation.
 - Mount the sample in a conductive resin.

- Grind the sample surface using progressively finer silicon carbide papers (e.g., 240, 400, 600, 800, 1200 grit).
- Polish the sample using diamond suspensions of decreasing particle size (e.g., 6 μm , 3 μm , 1 μm) to achieve a mirror-like finish.
- Clean the sample ultrasonically in ethanol and dry it.
- Image Acquisition:
 - Using an optical microscope or a Scanning Electron Microscope (SEM), acquire multiple images at a consistent magnification from different areas of the polished cross-section.
- Image Analysis:
 - Use image analysis software (e.g., ImageJ) to perform a thresholding operation to differentiate the pores (dark areas) from the metal matrix (light areas).
 - Calculate the area fraction of the pores in each image.
 - Average the results from multiple images to obtain a representative porosity value for the sample.

Protocol 2: Identification of Oxide Inclusions using SEM-EDS

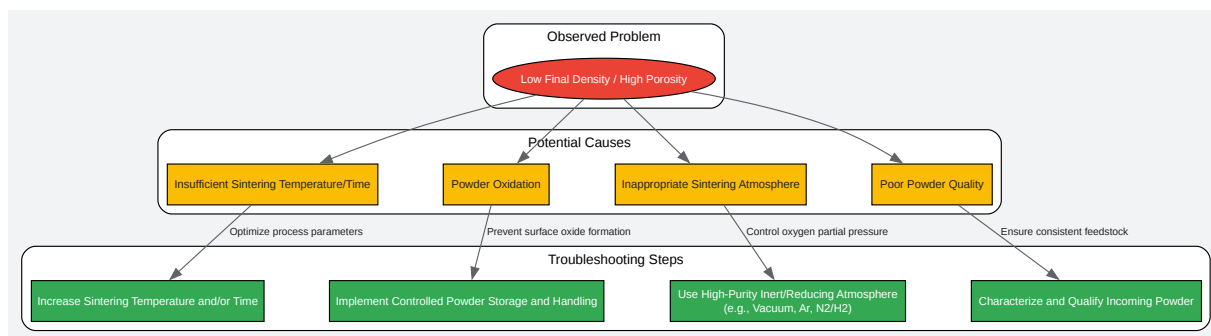
Objective: To identify the elemental composition of inclusions within the sintered Cr-Ni alloy matrix.

Methodology:

- Sample Preparation: Prepare a polished sample as described in Protocol 1. A light etch with a suitable reagent (e.g., Kalling's No. 2) may be used to reveal the microstructure, but for inclusion analysis, an un-etched sample is often preferred.
- SEM Imaging:
 - Place the sample in the SEM chamber and ensure it is properly grounded.

- Obtain a clear image of the area of interest using both secondary electron (SE) and backscattered electron (BSE) detectors. Inclusions often have a different atomic number contrast in BSE imaging.
- EDS Analysis:
 - Select an inclusion of interest for analysis.
 - Perform a point-and-shoot EDS analysis on the inclusion to generate an elemental spectrum.
 - Perform an EDS analysis on the surrounding matrix material for comparison.
 - Elemental mapping of a larger area can also be performed to visualize the distribution of elements and identify the location of oxide inclusions (areas with high oxygen concentration).
- Data Interpretation:
 - Analyze the EDS spectra to determine the elemental composition of the inclusion. The presence of high concentrations of oxygen along with metallic elements (e.g., chromium, aluminum, silicon, titanium) is indicative of an oxide inclusion.

Mandatory Visualizations



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Caption: Troubleshooting workflow for low final density in sintered Cr-Ni alloys.



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